![molecular formula C20H14ClN3O2 B7707059 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B7707059.png)
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a heterocyclic compound that features a unique combination of oxadiazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions.
Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and antitubercular agent.
Material Science: The unique electronic properties of the oxadiazole and pyridine rings make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but differs in the substituents attached to the ring.
2-Methoxy-6-phenylpyridine: This compound shares the pyridine ring but lacks the oxadiazole moiety.
Uniqueness
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal and material chemistry .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-25-20-16(11-12-17(22-20)13-5-3-2-4-6-13)18-23-19(26-24-18)14-7-9-15(21)10-8-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQKGXINPGKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
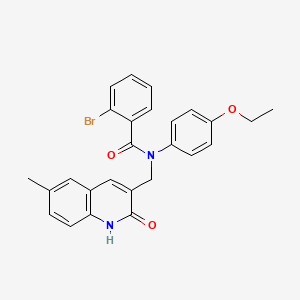
![ETHYL 4-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE](/img/structure/B7706998.png)
![1-Benzyl-4-[3-(5-cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]piperazine](/img/structure/B7707001.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B7707004.png)
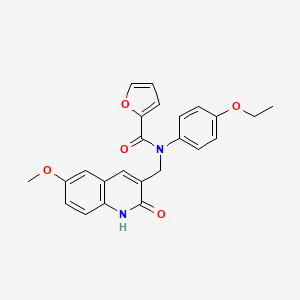
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7707022.png)
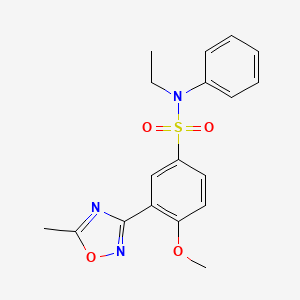
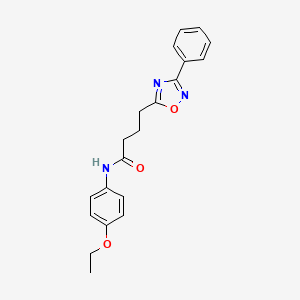
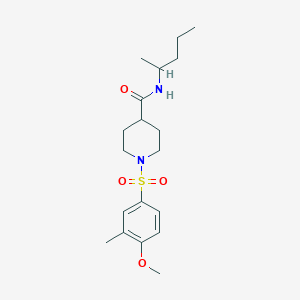
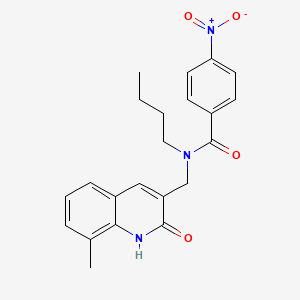
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7707055.png)
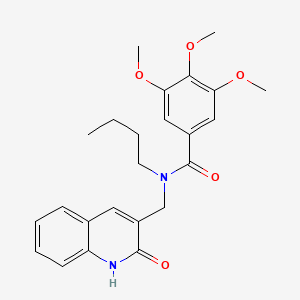
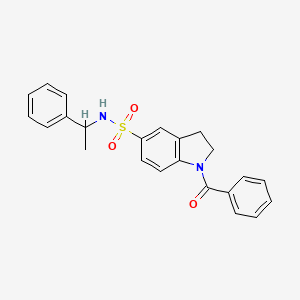
![N-tert-butyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7707084.png)
